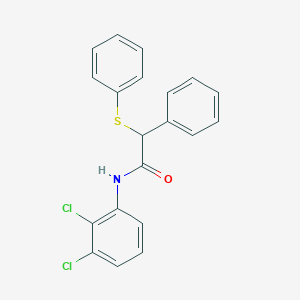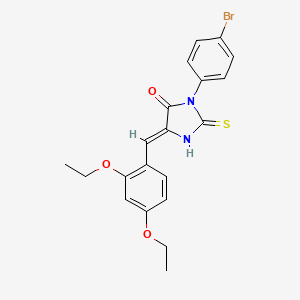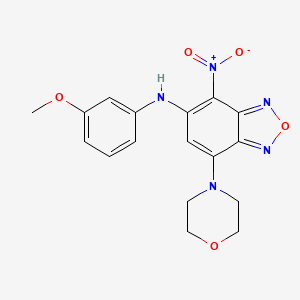![molecular formula C19H25N3O B3953016 2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B3953016.png)
2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide
説明
2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide, also known as DMQX, is a chemical compound that has been widely studied for its potential use in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in a variety of physiological processes in the brain.
作用機序
2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptors, binding to the receptor site and preventing the binding of glutamate. This results in a reduction in the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the amplitude and frequency of synaptic currents mediated by AMPA and kainate receptors, as well as to reduce the excitotoxicity mediated by NMDA receptors. This compound has also been shown to reduce the release of glutamate and other neurotransmitters in the brain.
実験室実験の利点と制限
2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide has a number of advantages as a tool for scientific research. It is a highly potent and selective antagonist of the ionotropic glutamate receptors, which allows for precise manipulation of glutamate-mediated neurotransmission. However, this compound also has some limitations, including its potential toxicity and the fact that it does not block all subtypes of glutamate receptors.
将来の方向性
There are a number of future directions for research involving 2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide. One area of interest is the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may be useful in developing new therapies for these diseases by targeting the glutamate system. Another area of interest is the role of glutamate receptors in addiction and substance abuse, and this compound may be useful in developing new treatments for these conditions as well. Finally, further research is needed to fully understand the pharmacokinetics and toxicity of this compound, as well as its potential for clinical use.
科学的研究の応用
2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide has been used extensively in scientific research as a tool to study the role of ionotropic glutamate receptors in various physiological and pathological processes. This compound has been shown to be a potent antagonist of the AMPA, kainate, and NMDA subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, and memory.
特性
IUPAC Name |
2,6-dimethyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13-6-7-18-15(11-13)12-17(14(2)21-18)19(23)20-9-8-16-5-4-10-22(16)3/h6-7,11-12,16H,4-5,8-10H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLRHAHCICEOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCCC3CCCN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-iodo-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3952939.png)
![4-bromo-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3952947.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B3952969.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)
![2-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3952986.png)


![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)
![1-(4-methylbenzyl)-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B3952999.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3953015.png)
![N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide](/img/structure/B3953025.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)